molecular formula C59H90O27 B1241538 theasaponin E1

theasaponin E1

Número de catálogo: B1241538
Peso molecular: 1231.3 g/mol
Clave InChI: WWVKOCDDDWJQLC-MWQJAWBESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Alzheimer's Disease Treatment

Theasaponin E1 has been identified as a promising candidate for the treatment of Alzheimer's disease. A study demonstrated that this compound significantly reduces the concentration of amyloid-beta (Aβ) by activating α-secretase and neprilysin while inhibiting β- and γ-secretases. This mechanism is crucial as the accumulation of Aβ is a hallmark of Alzheimer's pathology. This compound was shown to enhance the expression of genes associated with neuroprotection and reduce the activity of acetylcholinesterase, which is involved in neurotransmitter degradation.

Study Methodology Findings
RT-PCR, ELISA, Western BlottingThis compound reduced Aβ levels and enhanced neuroprotective enzyme activity.
HPLC purification and cell viability assaysDemonstrated significant neuroprotective effects in mouse neuroblastoma cells.

Antifungal Activity

Inhibition of Candida albicans

Recent research has highlighted the antifungal properties of this compound against resistant strains of Candida albicans. This compound was found to disrupt cell membrane integrity and increase membrane permeability, leading to cell death. The study indicated that this compound interferes with ergosterol biosynthesis, a vital component of fungal cell membranes.

Study Methodology Findings
Minimum inhibitory concentration (MIC) tests and transcriptome analysisShowed that this compound effectively inhibits C. albicans growth by damaging cell membranes and altering metabolic pathways.
Biofilm formation assaysDemonstrated significant reduction in biofilm formation, indicating potential for treating biofilm-associated infections.

Cancer Treatment

Effects on Ovarian Cancer Cells

This compound exhibits potent anti-cancer properties, particularly against platinum-resistant ovarian cancer cells. Studies have shown that it induces apoptosis through both intrinsic and extrinsic pathways while also inhibiting cell migration and angiogenesis. This compound's interaction with key signaling pathways such as Notch1 and Akt has been implicated in its anticancer effects.

Study Methodology Findings
In vitro assays using ovarian cancer cell lines (OVCAR-3)Induced significant apoptosis and reduced migration in cancer cells more effectively than cisplatin.
Analysis of signaling pathwaysHighlighted the modulation of Notch1/Akt/HIF-1α signaling as a mechanism for its anticancer activity.

Propiedades

Fórmula molecular

C59H90O27

Peso molecular

1231.3 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C59H90O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-51-40(72)38(70)37(69)30(19-60)80-51)42(41(73)43(83-53)48(74)75)82-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50/h10-11,22,27-47,50-53,60,62,64-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1

Clave InChI

WWVKOCDDDWJQLC-MWQJAWBESA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C

SMILES isomérico

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

SMILES canónico

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C

Sinónimos

21-O-angeloyl-22-O-acetyltheasapogenol E 3-O-(beta-D-galactopyranosyl(1-->2))(beta-D-xylopyranosyl(1-->2)-alpha-L - arabinopyranosyl (1-->3))-beta-D-glucopyranosiduronic acid
theasaponin E(1)
theasaponin E1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.